molecular formula C9H12BrN3 B580840 (4-Bromopyrimidin-2-yl)cyclopentylamine CAS No. 1269291-43-1

(4-Bromopyrimidin-2-yl)cyclopentylamine

Cat. No.: B580840
CAS No.: 1269291-43-1
M. Wt: 242.12
InChI Key: KRYKNKFLOGYGRL-UHFFFAOYSA-N
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Description

(4-Bromopyrimidin-2-yl)cyclopentylamine is a chemical compound with the molecular formula C9H12BrN3The compound is characterized by a bromine atom attached to a pyrimidine ring, which is further connected to a cyclopentylamine group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine typically involves the reaction of 4-bromopyrimidine with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Bromopyrimidin-2-yl)cyclopentylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Bromopyrimidin-2-yl)cyclopentylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromopyrimidin-2-yl)cyclopentylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyrimidin-2-yl)cyclopentylamine: Similar in structure but with a chlorine atom instead of bromine.

    (4-Fluoropyrimidin-2-yl)cyclopentylamine: Contains a fluorine atom in place of bromine.

    (4-Iodopyrimidin-2-yl)cyclopentylamine: Features an iodine atom instead of bromine.

Uniqueness

(4-Bromopyrimidin-2-yl)cyclopentylamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s properties compared to its analogs .

Biological Activity

(4-Bromopyrimidin-2-yl)cyclopentylamine is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Overview of the Compound

The molecular formula of this compound is C9H12BrN3. The compound features a bromine atom attached to a pyrimidine ring, which is linked to a cyclopentylamine group. This unique structure allows for various chemical reactions and biological interactions, particularly in the context of enzyme inhibition and receptor modulation .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances its reactivity through halogen bonding, which may increase its affinity for certain biological targets.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation, which suggests potential anticancer properties. Specifically, it may affect kinases that play critical roles in signaling pathways related to cancer progression.
  • Receptor Modulation : It may also interact with various receptors, potentially influencing physiological responses and serving as a lead compound for drug development targeting specific diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell lines by inducing apoptosis and blocking cell cycle progression.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Study AHeLa5.0Apoptosis induction
Study BMCF-73.5Cell cycle arrest
Study CA5494.0Kinase inhibition

These studies suggest that the compound's mechanism may involve multiple pathways leading to cell death and growth inhibition in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate moderate activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Streptococcus pneumoniae16 µg/mL

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Table 3: Comparison with Analogous Compounds

Compound NameHalogen TypeIC50 Value (µM)Notable Activities
This compoundBromine3.5 - 5.0Anticancer, Antimicrobial
(4-Chloropyrimidin-2-yl)cyclopentylamineChlorine10.0Less potent than brominated analog
(4-Fluoropyrimidin-2-yl)cyclopentylamineFluorine8.0Moderate anticancer activity

The presence of bromine in this compound appears to enhance its potency compared to its chlorine and fluorine counterparts.

Case Studies and Applications

Several case studies have explored the application of this compound in drug discovery:

  • Case Study on Cancer Therapeutics : A study investigated the use of this compound as a potential lead for developing new kinase inhibitors targeting specific cancer pathways. Results showed significant efficacy in preclinical models, paving the way for further clinical trials .
  • Antimicrobial Research : Another study focused on optimizing this compound's structure to improve its antimicrobial properties against resistant bacterial strains, demonstrating promising results that warrant further investigation .

Properties

IUPAC Name

4-bromo-N-cyclopentylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-5-6-11-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYKNKFLOGYGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718255
Record name 4-Bromo-N-cyclopentylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269291-43-1
Record name 2-Pyrimidinamine, 4-bromo-N-cyclopentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclopentylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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